molecular formula C10H13Cl2F2N3 B2936803 {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 2126162-05-6

{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride

Cat. No.: B2936803
CAS No.: 2126162-05-6
M. Wt: 284.13
InChI Key: XDBITRFORADRHA-UHFFFAOYSA-N
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Description

“{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2126162-05-6 . It has a molecular weight of 284.14 . The IUPAC name for this compound is [1-(difluoromethyl)-1H-benzimidazol-2-yl]-N-methylmethanamine dihydrochloride . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2N3.2ClH/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12;;/h2-5,10,13H,6H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.14 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds with benzimidazole structures, similar to the one , have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated good antibacterial activity against several bacterial strains and exhibited cytotoxic activities in vitro. These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

Metal Complexes and Anticancer Properties

Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized with potential anticancer applications. The structures of these complexes were elucidated using various physico-chemical techniques, and they showed activity against different cancer cell lines comparable to cisplatin, a well-known chemotherapy drug (Ghani & Mansour, 2011).

Organic Light-Emitting Diodes (OLEDs)

Bipolar molecules containing both hole-transporting and electron-transporting moieties, including benzimidazole, have been developed for use in organic light-emitting diodes (OLEDs). These materials exhibited excellent thermal stability and good solubility, making them suitable for solution-processed phosphorescent OLEDs with improved performance (Ge et al., 2008).

Synthesis of Enzymatic Substrates

Efficient peptide coupling methods have been explored for conjugating carboxylic acids with methyl ester amino acids hydrochloride, facilitating the synthesis of various substituted amino acid derivatives. This technique has been applied to synthesize important enzymatic substrates, highlighting the compound's utility in biochemistry and enzymology (Brunel et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3.2ClH/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12;;/h2-5,10,13H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBITRFORADRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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